3,3-dimethyl-1-phenyl-2-benzofuran-1-ol
Description
3,3-Dimethyl-1-phenyl-2-benzofuran-1-ol is a benzofuran derivative characterized by a fused benzofuran core structure substituted with a hydroxyl group at position 2, a phenyl group at position 1, and two methyl groups at position 2. The presence of electron-donating methyl groups and the phenyl substituent likely influences its electronic properties, solubility, and steric interactions, distinguishing it from other benzofuran derivatives .
Properties
CAS No. |
1023-91-2 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C16H16O2/c1-15(2)13-10-6-7-11-14(13)16(17,18-15)12-8-4-3-5-9-12/h3-11,17H,1-2H3 |
InChI Key |
XNIDDCSFMRIISS-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
Other CAS No. |
1023-91-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 2-(1-hydroxy-1-methyl-ethyl)-benzophenone under acidic conditions . The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzofuran-2-one derivatives.
Reduction: Formation of benzofuran-1-ol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzofuran derivatives exhibit diverse functionalization patterns that significantly alter their chemical and physical properties. Below is a detailed comparison of 3,3-dimethyl-1-phenyl-2-benzofuran-1-ol with structurally analogous compounds.
Substituent Effects and Molecular Properties
Crystallographic and Structural Insights
Studies on fluorinated benzofuran derivatives (e.g., ) reveal that substituents like fluorine and sulfonyl groups influence molecular packing in crystal lattices. For instance, the title compound in forms intermolecular C–H···π interactions, stabilized by the fluorine atom’s electronegativity. In contrast, the hydroxyl group in 3,3-dimethyl-1-phenyl-2-benzofuran-1-ol may promote hydrogen bonding, though its steric bulk could disrupt dense packing.
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